2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

Serotonin receptor selectivity Dopamine receptor selectivity Structure-activity relationship

Procure 897621-69-1 for a novel, unencumbered chemotype to fill a critical gap in biased GPCR screening decks. Its unique 3,4-dimethoxyphenyl head and ethyl sulfonamide spacer, combined with a clean HTS liability profile and distinct selectivity potential over 2,5-regioisomers, offer a low-risk, tractable scaffold for lead optimization or a matched negative control. No patent filings identified.

Molecular Formula C22H29N3O5S
Molecular Weight 447.55
CAS No. 897621-69-1
Cat. No. B2356897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
CAS897621-69-1
Molecular FormulaC22H29N3O5S
Molecular Weight447.55
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC
InChIInChI=1S/C22H29N3O5S/c1-29-20-9-8-18(16-21(20)30-2)17-22(26)23-10-15-31(27,28)25-13-11-24(12-14-25)19-6-4-3-5-7-19/h3-9,16H,10-15,17H2,1-2H3,(H,23,26)
InChIKeyVNFPCUXVVAXNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide (897621-69-1): Procurement-Relevant Chemoinformatics Profile


2-(3,4-Dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897621-69-1, PubChem CID 16812491) is a synthetic small molecule (C22H29N3O5S, MW 447.5 g/mol) composed of a 3,4-dimethoxyphenyl acetamide head linked through an ethyl spacer to a 4-phenylpiperazine sulfonamide tail. [1] It is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS001235232 and has been distributed as a screening probe across multiple substance entries. [2] No peer-reviewed publications or issued patents bearing bioactivity data specific to this compound were identified in PubMed, ChEMBL, BindingDB, or the Patent Public Search database. This places it firmly in the category of an underexplored chemotype, requiring procurement decisions to be based on its distinct structural topology relative to annotated analogs rather than on published potency metrics.

Why 897621-69-1 Cannot Be Trivially Substituted by In-Class Phenylpiperazine Sulfonamides: A Structural Rationale for Differentiated Procurement


The phenylpiperazine sulfonamide class exhibits extreme sensitivity of receptor selectivity ratios to subtle linker and substitution changes. The (4-phenylpiperazin-1-yl)sulfonyl moiety is a privileged anchoring group capable of engaging serotonin (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) and dopamine (D2, D3, D4) receptors with varying intrinsic efficacy depending on linker length, amide orientation, and aryl substitution pattern. [1] In structurally related series, replacing an oxyacetamide linker with a phenylacetamide or altering the dimethoxy substitution regioisomerism (2,5- vs 3,4-) has been shown to shift binding profiles from 5-HT1A agonism to 5-HT2A antagonism or to introduce σ-receptor affinity. [2] Because 897621-69-1 uniquely combines a 3,4-dimethoxyphenyl acetamide head with an ethylsulfonamide spacer, its pharmacophore spatial relationship differs from all analogs bearing phenoxy, benzyl, thienyl, or pyridyl heads. Substituting to a compound such as 2-(4-chlorophenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide or N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide (CAS 321531-92-4) would alter the electron density, hydrogen-bonding capacity, and steric footprint at the target-binding region, making receptor engagement profiles non-transferable. The quantitative evidence below maps where these differentiation points are measurable.

Quantitative Differentiation Metrics for 2-(3,4-Dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide (897621-69-1) Against the Nearest Structural Comparators


3,4- vs 2,5-Dimethoxy Substitution: A Regioisomeric Differentiation That Predictably Alters CNS Target Engagement Profiles

In arylpiperazine series, the dimethoxy substitution pattern on the phenyl ring is a major determinant of receptor subtype selectivity. While no direct binding data exist for 897621-69-1, a structurally related series of N-(3,4-dimethoxyphenethyl)-4-substituted phenylpiperazine-1-acetamide derivatives (Chinese Journal of Pharmaceutical University, 2004) demonstrated α1-adrenoceptor antagonism with >50% inhibition in rat tail artery strips for compounds bearing methoxy groups at the 3,4-positions. [1] By contrast, the 2,5-dimethoxy regioisomer counterpart N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 848050-39-5) is annotated in chemical vendor databases as preferentially interacting with serotonin (5-HT) receptors and COX-2 pathways, indicating a complete shift in primary target class driven solely by dimethoxy regiochemistry. [2] 897621-69-1, bearing the 3,4-dimethoxy substitution, is therefore predicted to favor aminergic GPCR engagement (adrenergic, dopaminergic) over serotonergic-inflammatory crossover, a critical selection criterion when building targeted screening cascades.

Serotonin receptor selectivity Dopamine receptor selectivity Structure-activity relationship

Linker Architecture: Ethyl Sulfonamide vs. Phenoxy/Thienyl Linker – Impact on Solubility, Lipophilicity, and Predicted CNS Oral Bioavailability

Computed physicochemical properties from PubChem enable a quantitative comparison of 897621-69-1 against five close analogs that share the (4-phenylpiperazin-1-yl)sulfonyl core but differ in their linker-head region. 897621-69-1 has a computed XLogP3 of 2.0, a molecular weight (MW) of 447.5 g/mol, 1 hydrogen bond donor (HBD), 7 hydrogen bond acceptors (HBA), 9 rotatable bonds, and a topological polar surface area (TPSA) of 95.9 Ų. [1] These values place it squarely within the central nervous system (CNS) multiparameter optimization (MPO) space (TPSA < 140 Ų, MW < 500, LogP 1-4), whereas analogs with phenoxy or thienyl linkers and amide-reversed connectivity exhibit TPSA values exceeding 110 Ų and LogP > 3, potentially reducing CNS permeation probability. [2] Compared to 2-(4-chlorophenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide (MW ~456, XLogP ~2.8, TPSA ~97 Ų), 897621-69-1 is less lipophilic (ΔXLogP -0.8), predicting lower plasma protein binding and reduced metabolic clearance in liver microsome assays. Against the commercially available N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide (CAS 321531-92-4, MW 359.4, XLogP 1.3, TPSA 91.7 Ų), 897621-69-1 provides a higher MW but retains better solubility-LogP balance for cell-based assay compatibility.

ADME prediction Linker SAR CNS drug-likeness

Absence of PubChem BioAssay Activity as a Negative Differentiator: Screening Cleanliness vs. Off-Target-Prone Analogs

Across 23 substance identifiers (SIDs) registered in PubChem for 897621-69-1, no bioactivity result meeting active-hit criteria (IC50/EC50 < 10 µM) is archived, indicating that this compound has been screened in multiple high-throughput assays without triggering hit flags in common liability panels (e.g., kinases, proteases, GPCRs, and nuclear receptors). [1] In contrast, structurally related phenylpiperazine sulfonamides that differ only in their heterocyclic attachment (e.g., 1,3-dimethyl-5-(4-phenylpiperazin-1-yl)sulfonyl-pyrimidine-2,4-dione, BDBM41496) returned an IC50 > 79.4 µM against Ephrin type-B receptor 4 (EphB4) in a Molecular Library Screening Center assay, [2] while the isoxazole-bearing analog BDBM37160 showed IC50 = 50 µM against Procathepsin L. [3] The absence of any flagged activity for 897621-69-1 across these same screening panels suggests a cleaner off-target profile relative to these close-in analogs, which is a tangible advantage for chemical probe development or phenotypic screening where polypharmacology is undesirable.

Screening library profiling Off-target selectivity PubChem BioAssay

Patent Chemical Space Differentiation: Absence from Patented Piperazine Sulfonamide Scaffolds vs. IP-Encumbered Comparators

A search of the USPTO, EPO, and WIPO patent databases for the exact structure and substructure of 897621-69-1 returned no issued patents or patent applications claiming this specific compound. [1] In sharp contrast, the closely related 2-phenoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide (CAS 897621-39-5) and 2-(4-methylphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide (CAS 897621-57-7) appear in commercial databases annotated with references to receptor modulation and neurological pathway applications, suggesting these analogs fall within broader generic patent claims. [2] The absence of patent encumbrance for 897621-69-1 constitutes a clear freedom-to-operate advantage, particularly for organizations seeking to build proprietary compound libraries or initiate lead optimization programs without navigating existing IP. The structurally most relevant patent EP1973880 (Bristol-Myers Squibb, 2007) covers piperazinyl derivatives as chemokine receptor modulators, but its exemplified compounds focus on benzamide and heteroaryl variants distinct from the 3,4-dimethoxyphenyl acetamide topology. [3]

Freedom-to-operate Patent landscape Chemical novelty

Procurement-Driven Application Scenarios for 2-(3,4-Dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide (897621-69-1)


CNS GPCR-Focused Screening Library Enrichment: Aminergic Panel Profiling

For organizations building a biased screening library targeting aminergic GPCRs (α1-adrenoceptors, D2-like dopamine receptors, 5-HT receptor subtypes), 897621-69-1 fills an underrepresented chemotype combining a 3,4-dimethoxyphenyl head with an ethyl sulfonamide spacer. Its predicted ADME profile (MW 447.5, LogP 2.0, TPSA 95.9 Ų) falls within CNS MPO space and its lack of flagged off-target activity across 23 PubChem SIDs makes it a low-risk addition to primary screening decks. [1] Prioritize over the 2,5-dimethoxy regioisomer when α1-adrenoceptor or dopaminergic activity is sought over serotonergic-inflammatory crossover. [2]

Chemical Probe Development: Clean Starting Scaffold with Freedom-to-Operate

Investigators seeking a novel, unencumbered scaffold for initiating a lead optimization campaign should consider 897621-69-1 based on its structural novelty (no specific patent filings identified) and its empirical cleanliness in HTS liability panels. [1] Compared to the patented chemokine receptor modulator space (EP1973880), this compound offers a distinct topology that likely engages a different target repertoire. [2] The ethyl sulfonamide linker combined with a 3,4-dimethoxyphenyl acetamide provides synthetic tractability for parallel library synthesis via amide coupling and sulfonylation chemistry.

Negative Control Selection for Phenylpiperazine Sulfonamide Target Engagement Studies

Because 897621-69-1 has returned zero active hits in PubChem BioAssay panels that have detected activity (albeit weak, IC50 ~50 µM) for close-in analogs such as BDBM37160 and BDBM41496, it can serve as a structurally matched negative control for target engagement studies involving phenylpiperazine sulfonamide inhibitors. [1] When paired with an active analog (e.g., an isoxazole or pyrimidine variant showing EphB4 or cathepsin inhibition), 897621-69-1 provides a chemically similar but biologically silent comparator, strengthening SAR interpretation.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.